molecular formula C14H22N4O2S B13897069 tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13897069
M. Wt: 310.42 g/mol
InChI Key: YMFZCEYNODWZRA-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine core, a common scaffold in pharmaceuticals, which is functionalized with a tert-butyloxycarbonyl (Boc) protecting group on its amine and a (4-methylsulfanyl)pyrimidinyl moiety. The Boc protecting group is a standard feature in multi-step organic synthesis, allowing for the selective deprotection and further functionalization of the amine group to create diverse compound libraries for biological screening . The presence of the pyrimidine ring, a privileged structure in medicinal chemistry, suggests potential for this compound to be used as an intermediate in the synthesis of molecules targeting various enzymes . While specific biological data for this compound is not currently available in the public domain, its molecular architecture aligns with structures explored in drug discovery programs. For instance, compounds incorporating pyrimidine and piperidine/pyrrolidine elements have been investigated as inhibitors of kinases such as Receptor-interacting protein kinase 1 (RIPK1) for potential application in neurodegenerative conditions . Researchers may find this compound valuable as a building block for developing novel bioactive molecules or chemical probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)16-10-6-8-18(9-10)12-15-7-5-11(17-12)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,16,19)

InChI Key

YMFZCEYNODWZRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)SC

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The preparation of this compound and related analogues typically involves multi-step synthetic sequences integrating nucleophilic substitution, protection/deprotection strategies, and cross-coupling reactions. The key synthetic features include:

  • Installation of the BOC protecting group on the pyrrolidine nitrogen.
  • Attachment of the 4-methylsulfanylpyrimidin-2-yl substituent via nucleophilic aromatic substitution.
  • Functionalization of the pyrrolidine ring at the 3-position.
  • Use of palladium-catalyzed Suzuki or Buchwald coupling for aryl or heteroaryl elaboration.

Detailed Synthetic Route

Starting Materials and Intermediates

  • The pyrrolidine core is often introduced as a protected amine, such as tert-butyl carbamate (BOC) protected pyrrolidine.
  • The 4-methylsulfanylpyrimidin-2-yl moiety is typically prepared or obtained as a halogenated pyrimidine derivative bearing a methylthio substituent.
  • Key intermediates include BOC-protected amine side chains and halogenated heteroaryl intermediates suitable for cross-coupling.

Key Reaction Steps

Nucleophilic Substitution

The 4-methylsulfanylpyrimidin-2-yl group is introduced onto the pyrrolidine nitrogen or carbon framework via nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, a chloro-substituted pyrimidine undergoes substitution with a nucleophilic amine or pyrrolidine derivative to form the desired C-N bond.

Protection with tert-Butyl Carbamate

The pyrrolidine nitrogen is protected using tert-butyl carbamate (BOC) to prevent side reactions during subsequent functionalization steps. This is a standard protection strategy in heterocyclic chemistry to improve selectivity and yield.

Suzuki and Buchwald Coupling

To elaborate the heteroaryl substituents, palladium-catalyzed cross-coupling reactions are employed:

  • Suzuki coupling is used to couple boronate reagents with halogenated pyrimidine intermediates to install various aryl or heteroaryl groups.
  • Buchwald coupling allows the introduction of aryl halides onto amine-bearing intermediates, enabling diversification at the pyrrolidine 3-position or on the pyrimidine ring.

Oxidation and Displacement

The methylthio group on the pyrimidine can be oxidized to a sulfoxide or sulfone, which can then be displaced nucleophilically by amines to introduce further modifications on the pyrimidine ring, providing a route to analogues with varied substitution patterns.

Representative Synthetic Scheme

Step Reaction Type Description Key Reagents/Conditions
1 Protection BOC protection of pyrrolidine nitrogen (Boc)2O, base (e.g., triethylamine), solvent
2 Nucleophilic substitution Substitution on 2-chloropyrimidine with pyrrolidine Pyrrolidine derivative, base, solvent
3 Suzuki coupling Coupling of boronate ester with halogenated pyrimidine Pd catalyst, base, solvent, heat
4 Oxidation Oxidation of methylthio to sulfoxide/sulfone Oxidizing agent (e.g., m-CPBA)
5 Nucleophilic displacement Displacement of sulfoxide/sulfone by amines Amine nucleophile, solvent, heat
6 Deprotection (if needed) Removal of BOC protecting group Acidic conditions (e.g., TFA)

Research Findings Supporting the Preparation

  • The synthetic strategy was applied in the optimization of PfCDPK1 inhibitors, where intermediates with BOC-protected amine side chains were elaborated via Suzuki coupling to yield 5-aminopyrimidine and 5-thiomethylpyrimidine products.
  • The approach allowed systematic variation of the heteroaryl substituents and side chains to optimize binding affinity and pharmacokinetic properties.
  • Thermal denaturation assays and enzyme inhibition studies confirmed that modifications introduced via these synthetic routes yielded compounds with improved potency.
  • The use of nucleophilic substitution and palladium-catalyzed cross-coupling provided a modular and efficient route to diverse analogues, including the tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate scaffold.

Summary Table of Key Synthetic Features

Feature Description Purpose/Outcome
BOC Protection tert-Butyl carbamate protection of pyrrolidine N Protects amine, improves selectivity
Nucleophilic Aromatic Substitution Substitution on halogenated pyrimidine Introduces pyrrolidine or amine substituents
Suzuki Coupling Pd-catalyzed coupling with boronate esters Diversifies aryl/heteroaryl substitution
Buchwald Coupling Pd-catalyzed amination with aryl halides Further functionalization of pyrrolidine ring
Oxidation/Displacement Conversion of methylthio to sulfoxide/sulfone and displacement Enables analog diversification

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylsulfanylpyrimidin-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

The substitution of pyrrolidine with piperidine alters ring strain and conformational flexibility. For example:

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, this compound exhibits distinct reactivity due to the six-membered piperidine ring. Its LCMS data (m/z 229.2 [M+H]⁺) contrast with pyrrolidine analogs, which typically have lower molecular weights .
  • tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (): The piperidine ring here accommodates bulky substituents (e.g., phenoxy groups), whereas pyrrolidine analogs may face steric constraints .

Pyrimidine vs. Pyridine Derivatives

Pyrimidine rings (two nitrogen atoms) exhibit different electronic and hydrogen-bonding properties compared to pyridine (one nitrogen). Examples include:

  • tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS 163307-20-0, molecular weight 242.71 g/mol): The electron-withdrawing chlorine substituent on pyridine reduces basicity compared to the methylsulfanyl group on pyrimidine .

Substituent Effects on Physicochemical Properties

Methylsulfanyl vs. Acetyl vs. Halogen Substituents

Compound Substituent Molecular Weight (g/mol) Key Properties Source
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate Methylsulfanyl (SMe) ~350 (estimated) Enhanced lipophilicity; moderate stability N/A
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (Ac) 229.2 [M+H]⁺ Lower polarity; susceptible to hydrolysis
(S)-tert-butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate Chlorobenzyl 322.83 Increased aromaticity; higher melting point

The methylsulfanyl group in the target compound may improve metabolic stability compared to acetylated analogs, which are prone to hydrolysis . Halogenated derivatives (e.g., 4-chlorobenzyl) exhibit higher melting points due to enhanced crystallinity .

Carbamate Modifications

  • tert-Butyl vs. Other Protecting Groups: The tert-butyl carbamate group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. For example, tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (m/z 615.7 [M+H]⁺) demonstrates the group’s compatibility with complex heterocycles .

Biological Activity

Introduction

Tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C14H20N4O2S
  • Molecular Weight : 310.42 g/mol
  • CAS Number : 2955551-10-5
  • Purity : 95% .

Biological Activity

The compound is believed to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Preliminary studies suggest that it may exhibit:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition could enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : The presence of the pyrimidine moiety may confer anti-inflammatory effects, potentially through modulation of cytokine production .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
    • A study showed significant improvement in cell viability when astrocytes were treated with this compound in the presence of Aβ 1-42 .
  • Cytotoxicity Assessment :
    • Evaluations showed that at concentrations up to 100 μM, the compound did not exhibit cytotoxic effects on astrocytes, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Neuroprotective Mechanism

A study investigated the effect of this compound on astrocytes exposed to Aβ 1-42. The results indicated:

  • Cell Viability : Increased from 43.78% (Aβ only) to 62.98% (Aβ + compound).
TreatmentCell Viability (%)
Control100
Aβ 1-4243.78
Aβ 1-42 + Compound62.98

Study 2: In Vivo Efficacy

In an animal model, the compound was tested for its ability to reduce cognitive deficits induced by scopolamine. Although it showed promise in vitro, in vivo results indicated no significant difference compared to controls, attributed to bioavailability issues .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar targets.

Compound NameAChE Inhibition IC50 (nM)Neuroprotection (Cell Viability %)Notes
tert-butyl N-[... ]Not specified62.98Moderate efficacy
Compound M415.4Not reportedStrong AChE inhibition
Galantamine10Not reportedEstablished treatment

This compound exhibits promising biological activity through mechanisms such as AChE inhibition and neuroprotection against amyloid toxicity. While initial studies highlight its potential therapeutic applications, further research is necessary to fully elucidate its efficacy and safety profile in vivo.

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